molecular formula C15H15N3OS2 B2698125 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034468-95-4

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2698125
CAS RN: 2034468-95-4
M. Wt: 317.43
InChI Key: MWSVSXKZFFNRPA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzo[b]thiophene moiety and a thiadiazole moiety . Benzo[b]thiophene is a heterocyclic compound with a five-membered ring containing a sulfur atom . Thiadiazole is another heterocyclic compound with a five-membered ring containing two nitrogen atoms and a sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[b]thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its benzo[b]thiophene and thiadiazole moieties, as well as the other functional groups present . The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Benzo[b]thiophene and thiadiazole moieties can participate in various chemical reactions, including coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, benzo[b]thiophene is soluble in most organic solvents but insoluble in water .

Scientific Research Applications

Antimicrobial Activity

The compound’s structure includes a benzo[b]thiophene ring, which has been investigated for its antimicrobial potential. Researchers synthesized 3-halobenzo[b]thiophenes and evaluated their antimicrobial activities using the broth microdilution susceptibility method . Notably, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast. These findings suggest that this compound could be explored further as an antimicrobial agent.

Serotoninergic Receptor Affinity

Thiophene derivatives have attracted interest due to their potential as biologically active compounds. In particular, the compound’s structure may influence its interaction with serotoninergic receptors. Investigating its affinity on serotoninergic 5-HT1A receptors using radioligand binding assays could provide valuable insights . Such studies could shed light on its potential as a therapeutic agent affecting neurotransmitter pathways.

Drug-Like Properties

In silico analysis of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. The compound’s ADME properties were assessed, and those with the lowest MIC values exhibited excellent drug-like properties, adhering to Lipinski, Veber, and Muegge filters . These favorable properties enhance its potential as a drug candidate.

Conjugation Studies

Considering its piperazine ring, co-incubation studies with trapping agents (such as glutathione or N-acetylcysteine) and NADPH could reveal potential conjugates. Investigating its interactions with liver microsomes (RLM and HLM) may provide insights into its metabolism and potential bioactivation . Such studies contribute to understanding its safety profile.

Biological Effects

Thiophene-based analogs play a vital role in medicinal chemistry. Researchers have explored their diverse biological effects, including antitumor, anti-inflammatory, and antioxidant activities . Investigating this compound’s specific effects could uncover novel therapeutic applications.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its potential biological activity, and development of its applications in medicinal chemistry and material science .

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-9(16-15(19)14-10(2)17-18-21-14)7-11-8-20-13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSVSXKZFFNRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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